Glucocerebrosides, Gaucher/'s spleen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EGS-21, also known as ethylene glycol bis(succinimidyl succinate), is a homobifunctional N-hydroxysuccinimide ester. This compound is widely used in biochemical research for its ability to crosslink proteins and other biomolecules. It is particularly valued for its membrane-permeable properties, making it useful for intracellular and intramembrane protein conjugation .
作用机制
EGS-21 通过在其 NHS 酯与目标分子上的伯胺之间形成共价酰胺键而发挥作用。这种交联机制对于稳定蛋白质复合物和促进其相互作用的研究至关重要。 EGS-21 的分子靶标包括蛋白质、肽和其他具有可访问胺基的生物分子 .
准备方法
合成路线和反应条件
EGS-21 是通过乙二醇与琥珀酸酐反应,然后引入 N-羟基琥珀酰亚胺 (NHS) 酯而合成的。反应通常涉及使用二甲基亚砜 (DMSO) 或二甲基甲酰胺 (DMF) 等溶剂来溶解反应物。 反应条件经过精心控制以确保形成所需的产物,温度保持在室温至略微升高的水平 .
工业生产方法
在工业环境中,EGS-21 的生产涉及使用与实验室环境中类似的反应条件进行大规模合成。 该过程针对更高的产量和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱法以去除杂质和副产物 .
化学反应分析
反应类型
EGS-21 主要由于 NHS 酯的存在而发生亲核取代反应。这些酯与蛋白质和其他生物分子上的伯胺反应形成稳定的酰胺键。 该化合物还可能发生水解,尤其是在水的存在下,导致形成乙二醇和琥珀酰亚胺 .
常用试剂和条件
与 EGS-21 一起使用最常见的试剂包括伯胺,它们与 NHS 酯反应。反应通常在水性缓冲液中进行,例如磷酸盐、碳酸盐/碳酸氢盐、HEPES 和硼酸盐缓冲液,pH 值介于 7 和 9 之间。 重要的是要避免含有伯胺的缓冲液,如 Tris 或甘氨酸,因为它们会猝灭反应 .
主要产物
EGS-21 与伯胺反应形成的主要产物是共价酰胺键,导致蛋白质或其他生物分子交联。 EGS-21 的水解导致形成乙二醇和琥珀酰亚胺 .
科学研究应用
EGS-21 在科学研究中具有广泛的应用:
化学: 用于交联蛋白质和肽,促进对蛋白质-蛋白质相互作用和蛋白质结构的研究。
生物学: 在细胞生物学中用于标记和跟踪细胞内的蛋白质,以及用于研究细胞表面受体。
医学: 用于开发药物递送系统和将治疗剂偶联到靶向分子。
相似化合物的比较
类似化合物
磺化-EGS: EGS-21 的水溶性类似物,含有磺酸盐基团,可增强其在水溶液中的溶解度。
二琥珀酰亚胺基癸二酸酯 (DSS): 另一种基于 NHS 酯的交联剂,具有不同的间隔臂长度,影响其交联效率和特异性。
双(磺基琥珀酰亚胺基)癸二酸酯 (BS3): 一种与磺化-EGS 相似的水溶性交联剂,但具有不同的间隔臂长度.
独特性
EGS-21 的独特性在于其膜渗透性,使其特别适用于细胞内和膜内蛋白质偶联。 它在温和条件下与伯胺形成稳定酰胺键的能力也使其在其他交联剂中脱颖而出 .
生物活性
Glucocerebrosides, specifically glucosylceramide, play a critical role in the pathophysiology of Gaucher disease (GD), a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase (GCase). This article explores the biological activity of glucocerebrosides, particularly in the context of Gaucher's spleen, highlighting their accumulation, effects on cellular function, and therapeutic implications.
Overview of Gaucher Disease
Gaucher disease is characterized by an autosomal recessive inheritance pattern and is primarily caused by mutations in the GBA1 gene, leading to reduced GCase activity. The resultant accumulation of glucocerebroside in macrophages transforms them into Gaucher cells, which infiltrate various organs, including the spleen, liver, and bone marrow. The clinical manifestations include splenomegaly, hepatomegaly, cytopenias, and skeletal complications due to the infiltration of these cells .
Biological Activity of Glucocerebrosides
Accumulation and Cellular Impact
The accumulation of glucocerebrosides in Gaucher cells disrupts normal cellular functions. These cells exhibit a characteristic "crumpled tissue paper" appearance due to the presence of lipid aggregates. The pathological storage leads to a pro-inflammatory environment through the release of cytokines such as TNF-α and interleukins (IL-6, IL-8, IL-10), contributing to tissue damage and fibrosis in affected organs .
Metabolic Pathways
In addition to direct accumulation effects, glucocerebrosides are involved in alternative metabolic pathways. For instance, they can be converted into glucosylsphingosine (Lyso-glucosylceramide) via ceramidase activity. This metabolite may diffuse into bodily fluids and has been implicated in neurotoxicity associated with Parkinson's disease due to its role in α-synuclein aggregation .
Enzyme Replacement Therapy (ERT)
One of the most significant advancements in treating Gaucher disease is enzyme replacement therapy using recombinant glucocerebrosidase. Clinical trials have demonstrated that ERT effectively reduces organ size (particularly the spleen and liver) and alleviates hematological abnormalities. A pivotal study showed that patients receiving biweekly infusions exhibited marked clinical improvement without significant safety concerns .
Substrate Reduction Therapy (SRT)
Another therapeutic approach is substrate reduction therapy using agents like miglustat. This treatment aims to decrease the synthesis of glucocerebroside by inhibiting its biosynthetic pathway. While effective in reducing organ size and lowering chitotriosidase levels, its impact on hematological parameters is more limited compared to ERT .
Data Summary
The following table summarizes key findings from recent studies on the biological activity of glucocerebrosides in Gaucher's spleen:
属性
CAS 编号 |
85305-87-9 |
---|---|
分子式 |
C48H93NO8 |
分子量 |
812.3 g/mol |
IUPAC 名称 |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45+,46-,47+,48+/m0/s1 |
InChI 键 |
POQRWMRXUOPCLD-GZXCKHLVSA-N |
SMILES |
C(C1C(C(C(C(O1)NC(=O)C(CO)N)O)O)O)O |
手性 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
外观 |
Unit:25 mgPurity:98+%Physical solid |
同义词 |
Glucosylceramide; Ceramide beta-D-glucoside |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。